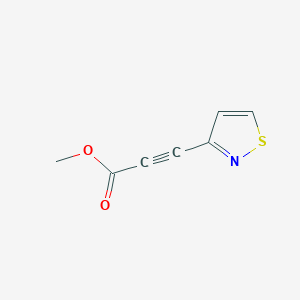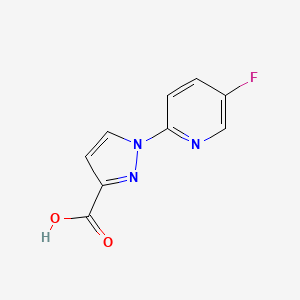
1-(5-fluoropyridin-2-yl)-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-fluoropyridin-2-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a fluoropyridine and a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-fluoropyridin-2-yl)-1H-pyrazole-3-carboxylic acid typically involves the formation of the fluoropyridine and pyrazole rings followed by their coupling. One common method involves the use of fluorinated pyridines, which are synthesized through selective fluorination reactions . The pyrazole ring can be formed via cyclization reactions involving hydrazines and 1,3-diketones . The final coupling step often requires the use of coupling agents and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
1-(5-fluoropyridin-2-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom in the pyridine ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the pyridine ring .
Aplicaciones Científicas De Investigación
1-(5-fluoropyridin-2-yl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(5-fluoropyridin-2-yl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways . The fluorine atom in the pyridine ring can enhance the compound’s binding affinity and selectivity for its molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
1-(5-fluoropyridin-2-yl)cyclopropanecarboxylic acid: This compound shares the fluoropyridine moiety but has a cyclopropane ring instead of a pyrazole ring.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also feature a pyridine ring and have been studied for their biological activities.
Uniqueness
1-(5-fluoropyridin-2-yl)-1H-pyrazole-3-carboxylic acid is unique due to the combination of the fluoropyridine and pyrazole rings, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C9H6FN3O2 |
|---|---|
Peso molecular |
207.16 g/mol |
Nombre IUPAC |
1-(5-fluoropyridin-2-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C9H6FN3O2/c10-6-1-2-8(11-5-6)13-4-3-7(12-13)9(14)15/h1-5H,(H,14,15) |
Clave InChI |
MUUDQJPFYGEHFO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1F)N2C=CC(=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


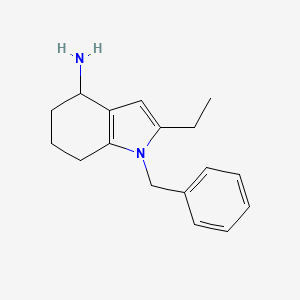
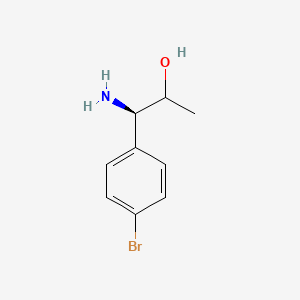
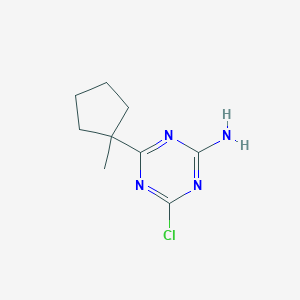

![(1R,3R,6S,7R)-6,7-dimethyl-4-azatricyclo[4.3.0.0~3,7~]nonane-3-carboxylic acid hydrochloride](/img/structure/B13181874.png)
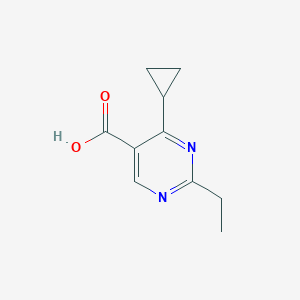
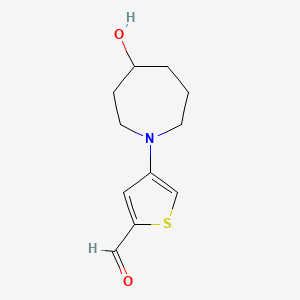
![1-[(Methylamino)methyl]cyclohexan-1-amine](/img/structure/B13181887.png)
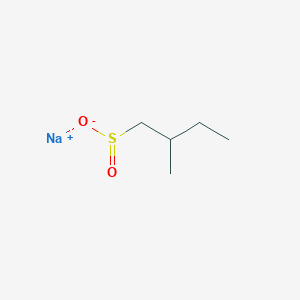
![({[1-(Chloromethyl)cyclopropyl]methoxy}methyl)benzene](/img/structure/B13181910.png)
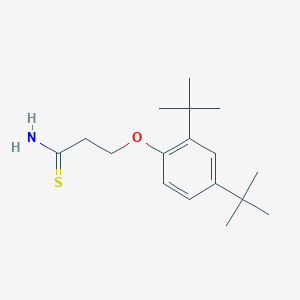
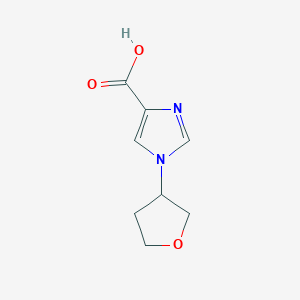
![1-Oxa-8-thiaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13181927.png)
